molecular formula C19H19NO4S B12581616 1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- CAS No. 646515-01-7

1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-

Cat. No.: B12581616
CAS No.: 646515-01-7
M. Wt: 357.4 g/mol
InChI Key: SYCOQCPQOMIAGW-UHFFFAOYSA-N
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Description

1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its unique structure, which includes a sulfonyl group attached to the indole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, which consistently yields the corresponding indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for mass production. These methods often involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole ring, which is highly reactive due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Various electrophiles can be used, such as halogens (Cl₂, Br₂) or nitro groups (NO₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

Uniqueness

1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

646515-01-7

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[2,5-dimethyl-3-(2-methylphenyl)sulfonylindol-1-yl]acetic acid

InChI

InChI=1S/C19H19NO4S/c1-12-8-9-16-15(10-12)19(14(3)20(16)11-18(21)22)25(23,24)17-7-5-4-6-13(17)2/h4-10H,11H2,1-3H3,(H,21,22)

InChI Key

SYCOQCPQOMIAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=CC=C3C)C)CC(=O)O

Origin of Product

United States

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